

spectroscopic characterization of methyl nicotinate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methyl Nicotinate

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Spectroscopic Characterization of Methyl Nicotinate: A Technical Guide

Introduction

Methyl nicotinate ($C_7H_7NO_2$), the methyl ester of nicotinic acid (Niacin/Vitamin B3), is a significant compound in pharmaceutical and cosmetic formulations, primarily utilized as a rubefacient for its vasodilatory effects.[1][2] A thorough understanding of its molecular structure is paramount for quality control, drug development, and research applications. This technical guide provides an in-depth overview of the spectroscopic characterization of **methyl nicotinate** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise structure of **methyl nicotinate** can be elucidated.

1H NMR Spectroscopy Data

Proton NMR (^1H NMR) provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of **methyl nicotinate** shows four signals for the aromatic protons and one signal for the methyl ester protons.

Table 1: ^1H NMR Data for **Methyl Nicotinate** (in CDCl_3)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.23	doublet of doublets (dd)	2.3, 0.9
H-6	8.78	doublet of doublets (dd)	4.8, 1.7
H-4	8.29	doublet of triplets (dt)	7.9, 1.9
H-5	7.39	doublet of doublets (dd)	7.9, 4.8
$-\text{OCH}_3$	3.96	singlet (s)	-

Data sourced from spectral databases.[3]

^{13}C NMR Spectroscopy Data

Carbon-13 NMR (^{13}C NMR) provides information about the different carbon environments in the molecule. The spectrum for **methyl nicotinate** displays seven distinct signals, corresponding to the seven carbon atoms in the structure.

Table 2: ^{13}C NMR Data for **Methyl Nicotinate** (in CDCl_3)

Signal Assignment	Chemical Shift (δ , ppm)
C=O	165.5
C-6	153.4
C-2	151.1
C-4	137.1
C-3	126.5
C-5	123.0
-OCH ₃	52.4

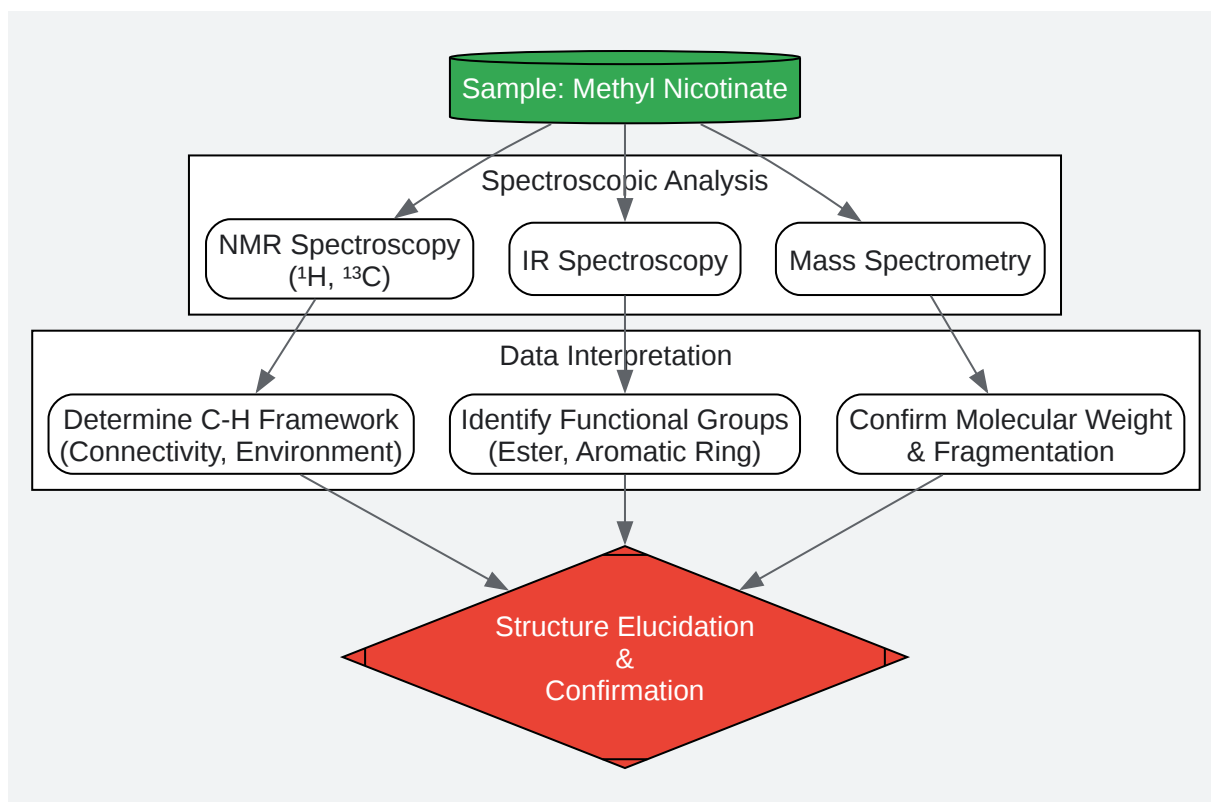
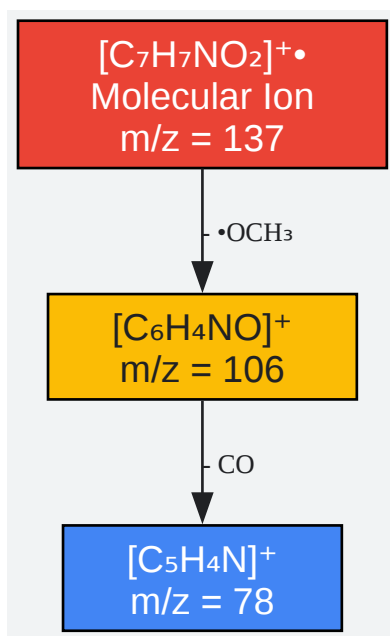
Data sourced from spectral databases.[4][5]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl nicotinate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[\[6\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).[\[7\]](#) Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs like zg30 for ¹H and zgpg30 for ¹³C with proton decoupling are typically used.[\[8\]](#)
- Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For ¹³C spectra, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).[\[9\]](#) Integrate the signals in the ¹H spectrum to determine proton ratios.

Visualization: NMR Signal Assignment

The following diagram illustrates the logical assignment of NMR signals to the corresponding atoms in the **methyl nicotinate** structure.



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